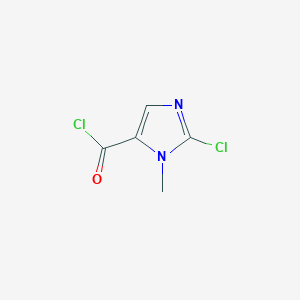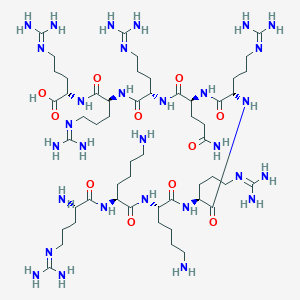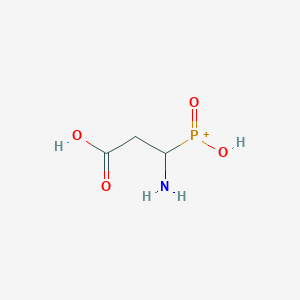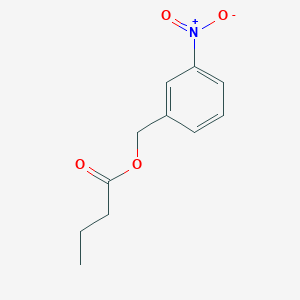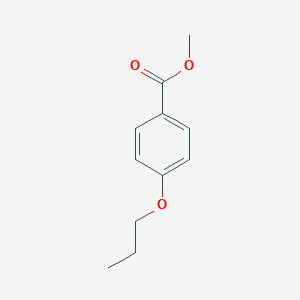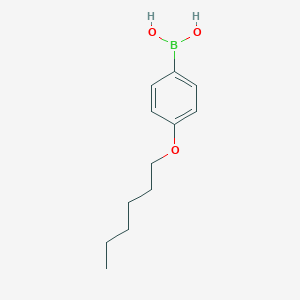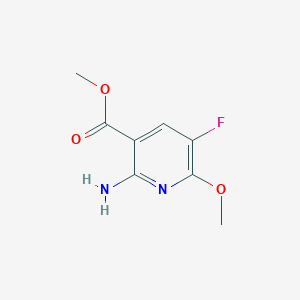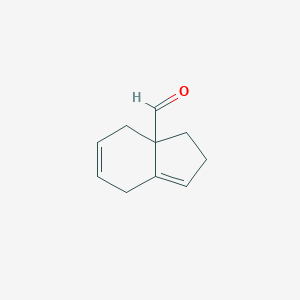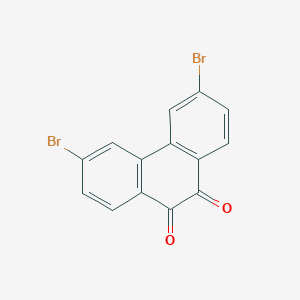
3,6-二溴菲-9,10-二酮
描述
Synthesis Analysis
The synthesis of related brominated phenanthrene diones involves multi-step processes with high overall yields. A notable method includes anionic cyclization to generate the phenanthrene ring, followed by tribromination and hydrolysis to introduce the bromo-diketone functionality, demonstrating the compound's complex synthetic accessibility (J. Limanto et al., 2008).
Molecular Structure Analysis
The molecular structure of phenanthrene derivatives has been characterized by various analytical techniques, including X-ray and CP/MAS 13C-NMR analyses, revealing intricate details about their crystal structure and molecular interactions (F. Calderazzo et al., 2004).
Chemical Reactions and Properties
Phenanthrene diones undergo unique chemical reactions, such as the formation of ortho-quinhydrone derivatives when treated with phenanthrene-9,10-diol, showcasing their reactivity and potential for creating novel compounds (F. Calderazzo et al., 2004).
Physical Properties Analysis
The physical properties of phenanthrene derivatives are influenced by their molecular structure, with studies showing how modifications in the molecular framework affect their solubility, crystallinity, and photovoltaic performance (Zhonglian Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of phenanthrene diones are marked by their reactivity towards various chemical transformations. For instance, the photoinduced molecular transformations of phenanthrene diones have demonstrated regioselective [3 + 2] photoadditions, highlighting the compound's versatility in chemical reactions (H. Suginome et al., 1994).
科学研究应用
-
Application in Hydrogen Separation
- Scientific Field: Chemical Engineering
- Summary of Application: 3,6-Dibromophenanthrene-9,10-dione is used in the synthesis of a solution-processable conjugated microporous thermoset for selective hydrogen separation .
- Methods of Application: The thermoset is prepared by a simple heating process . It has permanent pores of 0.4 nm, which are employed as a two-dimensional molecular sieving membrane for hydrogen separation .
- Results or Outcomes: The membrane exhibits ultrahigh permeability with good selectivity for H2 over CO2, O2, N2, CH4, C3H6, and C3H8 . The combined processability, structural rigidity, and easy feasibility make this polymeric membrane promising for large-scale hydrogen separations of commercial and environmental relevance .
-
Application in Organic Pigment and Dye Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 3,6-Dibromophenanthrene-9,10-dione is an important intermediate in the synthesis of organic pigments and dyes .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in Electronic Materials Manufacturing
- Scientific Field: Materials Science
- Summary of Application: This compound can be used as a raw material in the electronics field, such as in the manufacturing of organic optoelectronic materials and liquid crystal displays .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in Perovskite Solar Cell Performance Enhancement
- Scientific Field: Materials Science
- Summary of Application: This compound is used in the development of small molecules based on 9,9-bis (4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties, which are designed, synthesized, and characterized for use in planar inverted perovskite solar cell devices .
- Methods of Application: The specific methods of application or experimental procedures involve a series of chemical reactions including reflux, addition of KMnO4, stirring, cooling, and extraction .
- Results or Outcomes: Devices based on these materials achieve a power conversion efficiency (PCE) of up to 17.1%, mainly due to an improvement in the fill factor (FF) .
-
Application in Adsorptive Separation of Para-Xylene
- Scientific Field: Chemical Engineering
- Summary of Application: This compound is used in the synthesis of nonporous adaptive crystals for the adsorptive separation of para-xylene .
- Methods of Application: The specific methods of application or experimental procedures involve a Suzuki coupling reaction followed by sodium dithionite reduction and methylation with dimethyl sulfate .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in the Synthesis of Bioactive Compounds
- Scientific Field: Biochemistry
- Summary of Application: This compound can be used to prepare derivatives of nicotinamide adenine dinucleotide phosphate (NADP), as well as other bioactive compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in Organic Light Emitting Diodes (OLEDs)
- Scientific Field: Materials Science
- Summary of Application: This compound is used in the development of organic light emitting diodes (OLEDs) .
- Methods of Application: The specific methods of application or experimental procedures involve a series of chemical reactions including reflux, addition of KMnO4, stirring, cooling, and extraction .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in Organic Solar Cells (OSCs)
- Scientific Field: Materials Science
- Summary of Application: This compound is used in the development of organic solar cells (OSCs) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
-
Application in Organic Thin-Film Transistors (OTFTs)
- Scientific Field: Materials Science
- Summary of Application: This compound is used in the development of organic thin-film transistors (OTFTs) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
安全和危害
属性
IUPAC Name |
3,6-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJBJRFPBMVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293137 | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromophenanthrene-9,10-dione | |
CAS RN |
53348-05-3 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53348-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-phenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

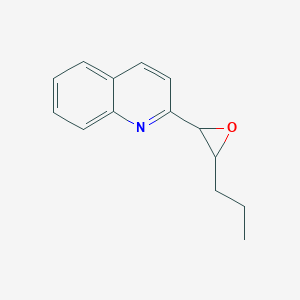
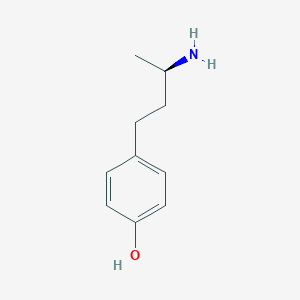
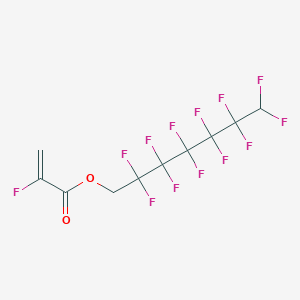
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)

